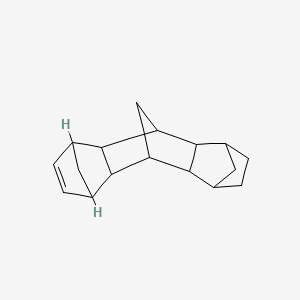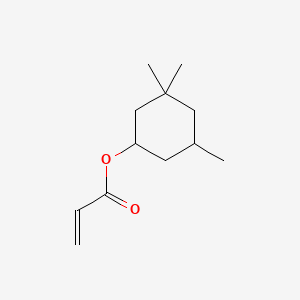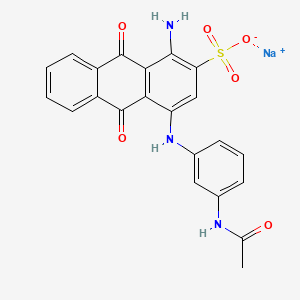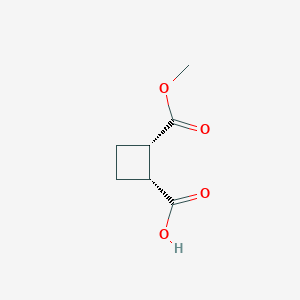
(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid, also known as MCC, is a cyclopropane derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. MCC is a chiral molecule that exists in two enantiomeric forms, and the (1S,2R) enantiomer has been found to exhibit promising biological activity. In
Applications De Recherche Scientifique
Anesthetic Properties and Pharmacological Comparisons
(1S,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid and its derivatives, such as Cyclopropyl-methoxycarbonyl metomidate (CPMM), have been explored for their potential as alternatives to conventional anesthetics like propofol. Studies have highlighted the pharmacological profiles of these compounds, including their potency in activating gamma-aminobutyric acid type A (GABAA) receptors, inducing loss of righting reflexes in tadpoles, and enabling rapid encephalographic recovery in rats, suggesting a favorable profile for anesthetic induction and maintenance with rapid and predictable recovery, particularly after prolonged infusion (Ge et al., 2014).
Neuroprotective Potential
Derivatives of this compound have been developed as potential neuroprotective drugs. For example, methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate showed significant accumulation in cortical brain areas in rats, indicating its ability to cross the blood-brain barrier and suggesting potential applications in neuroprotection (Yu et al., 2003).
Role in Hypnotic Recovery
The distinct hypnotic recoveries observed with the use of CPMM, an analog of this compound, compared to other compounds, highlight its unique pharmacological profile. Studies suggest that the rapid recovery from its hypnotic effects may be attributed to its metabolite's inability to reach physiologically important concentrations in vivo, even with prolonged continuous infusion, making it an interesting subject for further anesthetic research (Pejo et al., 2016).
Inflammatory and Immune Response Modulation
The structural variations in cyclopropane-containing compounds, like those related to this compound, have been shown to significantly influence the inflammatory response in models of pulmonary inflammation. These findings underscore the importance of meromycolic chemistries in modulating immune responses, offering insights into the potential therapeutic applications of these compounds in diseases like tuberculosis and other conditions characterized by aberrant inflammatory responses (Vander Beken et al., 2011).
Insecticidal Activity
Compounds structurally related to this compound have shown high insecticidal activity. For instance, polyenylcyclopropane carboxylic esters derived from cyclopropane carboxylic acid exhibit potent antiparasitic effects against a variety of insect species, indicating their potential utility in agricultural pest management and vector control strategies (Ferroni et al., 2015).
Propriétés
IUPAC Name |
(1S,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAJLZEAOBJIV-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245857 | |
| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88335-87-9 | |
| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone](/img/structure/B3430988.png)

![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3430999.png)




![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B3431021.png)
![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B3431024.png)




